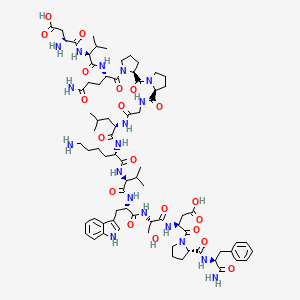

Phoenixin-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H110N18O20 |

|---|---|

Molecular Weight |

1583.8 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C75H110N18O20/c1-39(2)31-50(82-58(96)37-81-69(107)54-22-14-29-92(54)75(113)56-24-16-30-93(56)73(111)48(25-26-57(78)95)84-71(109)61(40(3)4)89-64(102)45(77)34-59(97)98)66(104)83-47(21-12-13-27-76)65(103)90-62(41(5)6)72(110)86-51(33-43-36-80-46-20-11-10-19-44(43)46)67(105)88-53(38-94)68(106)87-52(35-60(99)100)74(112)91-28-15-23-55(91)70(108)85-49(63(79)101)32-42-17-8-7-9-18-42/h7-11,17-20,36,39-41,45,47-56,61-62,80,94H,12-16,21-35,37-38,76-77H2,1-6H3,(H2,78,95)(H2,79,101)(H,81,107)(H,82,96)(H,83,104)(H,84,109)(H,85,108)(H,86,110)(H,87,106)(H,88,105)(H,89,102)(H,90,103)(H,97,98)(H,99,100)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |

InChI Key |

WTUJETLCZZFKER-NLPGSOORSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Phoenixin-14: A Technical Guide to Peptide Structure, Isoforms, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoenixin (PNX) is a recently discovered, highly conserved neuropeptide that plays a significant role in a multitude of physiological processes, most notably in the regulation of reproduction, metabolism, and anxiety.[1][2] Processed from the precursor protein Small Integral Membrane Protein 20 (SMIM20), phoenixin primarily exists in two bioactive, C-terminally amidated isoforms: Phoenixin-14 (PNX-14) and the N-terminally extended Phoenixin-20 (PNX-20).[2] These peptides exert their effects by activating the G protein-coupled receptor 173 (GPR173).[2] Initial research highlighted its role in the hypothalamic-pituitary-gonadal (HPG) axis, where it potentiates the release of luteinizing hormone (LH) in response to gonadotropin-releasing hormone (GnRH).[3] Subsequent studies have revealed its pleiotropic nature, with functions extending to energy homeostasis, cardiovascular protection, and neuroinflammation. This guide provides an in-depth overview of the structure of phoenixin isoforms, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

Peptide Structure and Isoforms

Phoenixin is derived from the C-terminus of the SMIM20 protein, also known as C4orf52. Post-translational processing results in two major bioactive isoforms that are functionally similar but show tissue-dependent expression patterns; PNX-20 is more abundant in the hypothalamus, while PNX-14 is the predominant form in the heart and spinal cord. The amino acid sequence of PNX-14 is identical across mammals, including humans, rats, and mice, highlighting its evolutionary importance. PNX-20 exhibits a single amino acid variation between rodents and humans.

Quantitative Peptide Data

The following table summarizes the key structural and physical properties of the two primary phoenixin isoforms.

| Property | This compound (PNX-14) | Phoenixin-20 (PNX-20) |

| Amino Acid Sequence | H-Asp-Val-Gln-Pro-Pro-Gly-Leu-Lys-Val-Trp-Ser-Asp-Pro-Phe-NH₂ | Ala-Gly-Ile-Val-Gln-Glu-Asp-Val-Gln-Pro-Pro-Gly-Leu-Lys-Val-Trp-Ser-Asp-Pro-Phe-NH₂ |

| One-Letter Code | DVQPPGLKVWSDPF-NH₂ | AGIVQEDVQPPGLKVWSDPF-NH₂ |

| Molecular Formula | C₇₅H₁₁₀N₁₈O₂₀ | C₁₀₁H₁₅₃N₂₅O₂₉ |

| Molecular Weight | 1583.78 g/mol | 2181.45 g/mol |

| Primary Tissues | Heart, Spinal Cord | Hypothalamus |

| C-Terminus | Amidated | Amidated |

Discovery and Characterization: Experimental Protocols

The identification of phoenixin involved a combination of bioinformatics, classical peptide purification, and molecular biology techniques.

Bioinformatic Prediction and Peptide Synthesis

The discovery of phoenixin originated from a bioinformatic algorithm applied to the Human Genome Report, designed to identify highly conserved, uncharacterized peptide sequences. This computational approach predicted potential peptides cleaved from the hypothetical protein LOC389203 (human) and its rat homolog LOC501923, now known as SMIM20. Based on these conserved sequences and predicted cleavage sites, PNX-14 and PNX-20 peptides were chemically synthesized for subsequent experimental validation.

Peptide Isolation and Purification from Tissue

The endogenous presence of phoenixin was confirmed by isolating the peptide from bovine hypothalamus and rat heart tissues. A generalized protocol for this process is as follows:

-

Tissue Homogenization: Tissues are homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to precipitate larger proteins and solubilize peptides. The homogenate is then centrifuged at high speed.

-

Solid-Phase Extraction: The resulting supernatant is passed through a C18 solid-phase extraction column. Peptides are bound to the column, washed to remove salts and contaminants, and then eluted with a high concentration of organic solvent (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted peptide fraction is concentrated and subjected to multiple rounds of RP-HPLC for purification.

-

Column: A C18 analytical or semi-preparative column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier is employed. For example, a linear gradient from 5% to 60% acetonitrile over 60 minutes.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

-

Immunoassay Detection: Fractions collected from the HPLC are dried, reconstituted, and screened using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) developed with antibodies raised against the synthetic phoenixin peptides. This identifies the fractions containing immunoreactive phoenixin.

-

Mass Spectrometry: The immunoreactive fractions are analyzed by mass spectrometry to confirm the molecular weight and obtain sequence information, verifying the identity of the isolated peptide as endogenous phoenixin.

Functional Characterization: GPR173 Receptor Activity

The functional role of phoenixin is primarily mediated through GPR173. Key experiments to validate this interaction involve receptor activation assays and knockdown studies.

Protocol: siRNA Knockdown of GPR173 in Hypothalamic Neurons

This protocol is used to demonstrate that the cellular effects of phoenixin are dependent on the presence of its receptor, GPR173.

-

Cell Culture: Immortalized hypothalamic neuronal cell lines (e.g., mHypoA-GnRH/GFP) are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) to ~70% confluency.

-

siRNA Transfection: Cells are transfected with either a validated small interfering RNA (siRNA) targeting GPR173 or a non-targeting negative control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).

-

Incubation: Cells are incubated for 24-48 hours post-transfection to allow for the degradation of GPR173 mRNA and protein.

-

Phoenixin Treatment: The transfected cells are then treated with a known concentration of phoenixin (e.g., 100 nM) or vehicle control for a specified time period (e.g., 2-8 hours).

-

Endpoint Analysis: The effect of phoenixin treatment is measured. This is often a change in gene expression of a downstream target (like GnRH or Kiss1), which is quantified using quantitative reverse transcription PCR (RT-qPCR). A successful experiment will show that phoenixin's effect is significantly blunted or abolished in the cells treated with GPR173 siRNA compared to the negative control.

Protocol: cAMP Accumulation Assay

This assay confirms that GPR173 couples to a Gαs protein, leading to the production of the second messenger cyclic AMP (cAMP).

-

Cell Seeding: Cells expressing GPR173 are seeded into a multi-well plate (e.g., 384-well) and cultured overnight.

-

Pre-incubation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. This prevents the degradation of cAMP and enhances signal accumulation.

-

Agonist Stimulation: Cells are treated with various concentrations of phoenixin (agonist) to generate a dose-response curve. Control wells receive only the vehicle. The plate is incubated for a short period (e.g., 30 minutes) at room temperature.

-

Cell Lysis and Detection: A lysis buffer containing detection reagents is added. Competitive immunoassays are commonly used, where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.

-

Signal Measurement: The signal, often measured using technologies like HTRF (Homogeneous Time-Resolved Fluorescence), is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is used to convert the raw signal into cAMP concentrations. The dose-response curve for phoenixin is then plotted to determine its EC₅₀ (half-maximal effective concentration).

Signaling Pathways

Phoenixin binding to GPR173 primarily initiates a Gαs-mediated signaling cascade. This pathway is fundamental to its role in regulating gene expression in hypothalamic neurons.

-

Receptor Binding: PNX-14 or PNX-20 binds to the extracellular domain of GPR173.

-

G-Protein Activation: This binding induces a conformational change in GPR173, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates and exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).

-

PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates the cAMP Response Element-Binding Protein (CREB).

-

Gene Transcription: Phosphorylated CREB (pCREB) binds to cAMP response elements (CRE) in the promoter regions of target genes, such as those for GnRH and Kisspeptin (Kiss1), thereby modulating their transcription.

Conclusion

This compound and its isoforms represent a significant discovery in neuroendocrinology. Their highly conserved nature and pleiotropic effects underscore their fundamental physiological importance. The elucidation of their structure, the development of robust characterization protocols, and the mapping of the GPR173 signaling pathway have provided a solid foundation for future research. For professionals in drug development, the phoenixin-GPR173 axis presents a promising target for therapeutic intervention in reproductive disorders, metabolic diseases, and potentially a range of other conditions. Further investigation into the nuanced regulation of phoenixin expression and the downstream consequences of its signaling will continue to expand our understanding of this vital peptide system.

References

- 1. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]

- 2. Phoenixin: More than Reproductive Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypothalamic action of phoenixin to control reproductive hormone secretion in females: importance of the orphan G protein-coupled receptor Gpr173 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Phoenixin-14 Receptor GPR173 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the signaling mechanisms associated with Phoenixin-14 (PNX-14) and its cognate G protein-coupled receptor, GPR173. It covers the core signaling cascades, quantitative data on ligand-receptor interactions, and detailed protocols for key experimental assays used to investigate this pathway.

Introduction: The Phoenixin/GPR173 System

Phoenixin (PNX) is a recently identified neuropeptide that plays a crucial role in various physiological processes, most notably the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function[1][2]. The peptide is an endogenous ligand for the G protein-coupled receptor 173 (GPR173), an orphan receptor also known as Super-conserved Receptor Expressed in Brain 3 (SREB3)[3][4]. PNX is derived from its precursor, the small integral membrane protein 20 (SMIM20), and exists in two primary active isoforms: PNX-14 and PNX-20[1].

Activation of GPR173 by PNX-14 initiates a cascade of intracellular signaling events that modulate cellular function. These pathways are of significant interest to researchers in endocrinology, neuroscience, and pharmacology due to their implications in fertility, metabolic regulation, anxiety, and memory. This guide details the currently understood signaling architecture of the PNX-14/GPR173 system.

Core Signaling Pathways

GPR173 is a versatile receptor capable of coupling to multiple G protein subtypes, leading to the activation of several distinct downstream effector pathways. The primary pathways identified are the Gαs/cAMP/PKA cascade and the MAPK/ERK pathway, with evidence also pointing towards the involvement of Gαq/11 and PI3K/Akt signaling in specific cell types.

Gαs/cAMP/PKA Pathway

The most well-characterized signaling route for GPR173 in hypothalamic neurons is through the Gαs protein.

-

Activation: Binding of PNX-14 to GPR173 induces a conformational change, leading to the activation of the associated Gαs protein.

-

Second Messenger Production: Activated Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA then phosphorylates the cAMP Response Element-Binding Protein (CREB), a key transcription factor.

-

Gene Expression: Phosphorylated CREB (pCREB) translocates to the nucleus to regulate the expression of target genes, including Kiss1 (encoding kisspeptin) and Gonadotropin-Releasing Hormone (GnRH). This pathway is fundamental to PNX's role in modulating the reproductive axis.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

PNX-14 treatment has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a central node in cellular signaling.

-

Upstream Triggers: ERK activation can be initiated downstream of both PKA and Protein Kinase C (PKC) activation, making it a point of convergence for GPR173 signaling.

-

Phosphorylation Cascade: The pathway involves a cascade of kinases, typically Raf, MEK1/2, and finally ERK1/2.

-

Cellular Outcomes: Activated (phosphorylated) ERK1/2 translocates to the nucleus to phosphorylate transcription factors, influencing processes such as cell proliferation and differentiation. In porcine luteal cells, ERK1/2 activation is directly linked to the endocrine effects of PNX-14.

Other Associated Pathways

-

PI3K/Akt Pathway: In porcine luteal cells, PNX-14 stimulation leads to an increase in the phosphorylation of Akt (also known as Protein Kinase B), indicating activation of the PI3K/Akt pathway. This pathway is critical for cell survival and metabolism.

-

Gαq/11/PLC Pathway (Hypothesized): While direct evidence is still emerging, GPR173 has been hypothesized to couple to Gαq/11 proteins. This would lead to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would trigger the release of intracellular calcium (Ca²⁺), and DAG would activate PKC. Studies have noted a mixed effect of PNX-14 on PKC activation, suggesting this pathway may be cell-type specific or secondary to other cascades.

Signaling Pathway Visualization

The following diagram illustrates the primary and secondary signaling cascades initiated by this compound binding to the GPR173 receptor.

Quantitative Data Summary

While specific binding affinities (Kd) and potency values (EC₅₀) for this compound at GPR173 are not detailed in the reviewed literature, functional studies provide effective concentrations required to elicit downstream cellular responses. These data are crucial for designing experiments and for understanding the pharmacological profile of the ligand-receptor pair.

| Ligand | Cell Type | Assay | Concentration Range | Key Finding | Citation |

| This compound | Porcine Luteal Cells | Protein Expression | 1-1000 nM | Increased GPR173 protein levels at 1 and 10 ng/mL. | |

| This compound | Porcine Luteal Cells | Kinase Phosphorylation | 10 nM | Increased ERK1/2 and Akt phosphorylation; decreased PKA phosphorylation. | |

| Phoenixin-20 | mHypoA-Kiss/GFP-3 Cells | mRNA Expression | 100 nM | Upregulated Kiss1 mRNA expression at 24 hours. | |

| This compound/20 | mHypoA-GnRH/GFP Cells | mRNA Expression | 10 nM, 100 nM | PNX increased GnRH and GnRH-R mRNA expression. | |

| Phoenixin | Human Granulosa Cells (HGrC1) | Cell Proliferation | 100 nM | Treatment for 24h induced cell proliferation. |

Key Experimental Protocols

Investigating the GPR173 signaling pathway involves a variety of cell-based assays to measure second messengers and downstream protein activation. Below are detailed methodologies for the most common experiments.

cAMP Accumulation Assay

This assay quantifies the production of cAMP following Gαs-coupled receptor activation. Modern methods often use luminescence-based biosensors for high-throughput analysis.

Principle: The GloSensor™ cAMP assay utilizes a genetically engineered form of firefly luciferase containing a cAMP-binding moiety. When cAMP binds to the biosensor, a conformational change occurs, leading to a quantifiable increase in light output that is directly proportional to the intracellular cAMP concentration. This method avoids cell lysis and the use of phosphodiesterase inhibitors.

Methodology:

-

Cell Culture & Transfection: Plate cells (e.g., HEK293) in a white, 96-well plate. Transfect cells with a plasmid encoding GPR173 and a separate plasmid encoding the GloSensor cAMP biosensor. Incubate for 24-48 hours to allow for protein expression.

-

Assay Preparation: Remove the culture medium and replace it with a CO₂-independent medium containing the GloSensor™ cAMP Reagent. Allow the plate to equilibrate at room temperature for at least 1 hour.

-

Ligand Stimulation: Measure baseline luminescence using a plate reader. Add PNX-14 at various concentrations to the wells.

-

Signal Detection: Immediately begin kinetic measurement of luminescence over a period of 30-40 minutes. The increase in luminescence reflects the accumulation of cAMP.

-

Data Analysis: Plot the peak luminescent signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay is used to detect the activation of Gαq/11-coupled receptors, which trigger the release of calcium from intracellular stores like the endoplasmic reticulum.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In its resting state, the dye exhibits low fluorescence. Upon receptor activation and subsequent release of Ca²⁺ into the cytoplasm, the dye binds to Ca²⁺, resulting in a significant and rapid increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader like a FLIPR or FlexStation.

Methodology:

-

Cell Culture: Plate adherent cells (e.g., HEK293T, CHO) expressing GPR173 in a 96-well black-walled, clear-bottom plate and culture overnight. To ensure a Ca²⁺ signal regardless of native coupling, cells can be co-transfected with a promiscuous Gα₁₆ subunit.

-

Dye Loading: Remove culture medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

-

Ligand Preparation: Prepare a separate plate with PNX-14 at various concentrations (typically 2x-5x final concentration).

-

Signal Detection: Place both plates into a fluorescence imaging plate reader (FLIPR) or similar instrument. The instrument will add the ligand from the source plate to the cell plate and immediately begin measuring fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.

-

Data Analysis: The resulting data shows a rapid increase in fluorescence (peak response) followed by a decay. The peak height is plotted against ligand concentration to determine the EC₅₀ for calcium mobilization.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway by detecting the phosphorylated forms of ERK1 and ERK2 (p-ERK). This can be accomplished via Western Blot or high-throughput methods like TR-FRET.

Principle (TR-FRET Method): Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as HTRF®, use a pair of antibodies that recognize different epitopes on the target protein (ERK). One antibody, specific to the phosphorylated site (Thr202/Tyr204), is labeled with a donor fluorophore (e.g., Europium cryptate). The second antibody, which recognizes total ERK, is labeled with an acceptor fluorophore. When both antibodies bind to the same p-ERK molecule, the donor and acceptor are brought into close proximity, allowing for energy transfer and emission of a specific FRET signal. This signal is proportional to the amount of p-ERK in the sample.

Methodology (TR-FRET):

-

Cell Culture and Stimulation: Plate cells in a suitable microplate. Starve cells of serum for several hours to reduce basal ERK phosphorylation. Stimulate cells with various concentrations of PNX-14 for a short period (typically 5-10 minutes) at 37°C.

-

Cell Lysis: Remove the stimulation medium and add lysis buffer directly to the wells. Incubate on an orbital shaker for 30 minutes at room temperature to ensure complete lysis.

-

Detection: Transfer the cell lysate to a low-volume 384-well detection plate. Add the pre-mixed detection reagents containing the donor- and acceptor-labeled antibodies.

-

Incubation and Reading: Incubate the plate for 1-2 hours at room temperature. Read the plate on a TR-FRET compatible reader, measuring emission at both the acceptor wavelength (~665 nm) and the donor wavelength (~615 nm).

-

Data Analysis: Calculate the ratio of the acceptor to donor signals (665 nm / 615 nm) to normalize the data. Plot the ratio against the ligand concentration to generate a dose-response curve.

Conclusion and Future Directions

The this compound/GPR173 signaling system is a complex network involving multiple G protein subtypes and downstream kinase cascades. The primary Gαs/cAMP/PKA pathway is well-established as a mediator of its effects on the reproductive axis, while the activation of ERK and Akt highlights its role in broader cellular processes like proliferation and survival. The potential for Gαq/11 coupling presents an area for further investigation, which could uncover new dimensions of GPR173 pharmacology.

For drug development professionals, the pleiotropic nature of GPR173 signaling suggests that biased agonists could be developed to selectively activate specific pathways (e.g., Gαs vs. ERK activation), offering a more targeted therapeutic approach. A deeper characterization of the receptor's pharmacological profile, including the determination of binding affinities and potencies for various PNX analogs, will be essential for advancing GPR173 as a viable drug target.

References

Phoenixin-14: A Comprehensive Technical Guide to its Physiological Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoenixin-14 (PNX-14) is a recently identified neuropeptide that has rapidly emerged as a pleiotropic signaling molecule with significant physiological functions.[1][2] Derived from the proteolytic cleavage of the small integral membrane protein 20 (SMIM20), this 14-amino acid peptide is a key ligand for the G protein-coupled receptor 173 (GPR173).[2][3][4] Extensive research has demonstrated its integral roles in the regulation of reproduction, metabolism, and neuronal signaling. This technical guide provides an in-depth overview of the core physiological functions of this compound, detailed experimental methodologies for its study, and a summary of quantitative data to support future research and drug development endeavors.

Core Physiological Functions of this compound

This compound exerts a wide range of effects throughout the body, with significant implications for several physiological systems. Its functions are primarily mediated through its receptor, GPR173, which is expressed in both central and peripheral tissues.

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Reproduction

This compound is a critical regulator of the reproductive system. It plays a significant role in modulating the HPG axis, influencing the secretion of key reproductive hormones.

-

Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH) Secretion: PNX-14 has been shown to potentiate the GnRH-stimulated release of LH from the pituitary gland. This action is crucial for the preovulatory LH surge, a key event in the female reproductive cycle. Studies in rats have shown that intracerebroventricular (i.c.v.) injection of PNX-14 increases plasma LH levels. Furthermore, PNX-14 upregulates the expression of the GnRH receptor in pituitary cells, enhancing their sensitivity to GnRH.

-

Follicular Development and Oocyte Maturation: In the ovary, this compound promotes follicular growth and oocyte maturation. It stimulates the proliferation of granulosa cells and enhances the production of estradiol.

-

Estrous Cycle: The expression of this compound and its receptor, GPR173, fluctuates throughout the estrous cycle, with the highest levels observed during the estrus phase, suggesting a role in cyclical reproductive processes.

-

Polycystic Ovary Syndrome (PCOS): Interestingly, elevated levels of this compound have been observed in women with PCOS, a common endocrine disorder characterized by ovulatory dysfunction. This suggests a potential role for PNX-14 in the pathophysiology of this condition.

Metabolic Regulation

This compound is increasingly recognized for its role in metabolic homeostasis, including the regulation of glucose metabolism, food intake, and lipid metabolism.

-

Glucose Homeostasis and Insulin Secretion: PNX-14 has been identified in pancreatic islet cells and has been shown to stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. This effect is mediated through the cAMP/Epac signaling pathway. In vitro studies using INS-1E insulin-producing cells have demonstrated that PNX-14 increases insulin mRNA expression and cell proliferation.

-

Food and Fluid Intake: Central administration of this compound has been shown to have an orexigenic effect, increasing food intake in rats, particularly during the light phase. This effect is characterized by an increase in meal size and a decrease in the interval between meals. Conversely, intraperitoneal injection of PNX-14 does not appear to affect food intake, suggesting a centrally mediated mechanism.

-

Lipid Metabolism: this compound is involved in the regulation of lipid metabolism, including the differentiation of preadipocytes into mature adipocytes. This process is mediated through a cAMP/Epac-dependent pathway.

Neuronal Signaling and Central Nervous System Functions

This compound exerts significant effects on the central nervous system, influencing behavior, memory, and neuroprotection.

-

Anxiolytic Effects: Intracerebroventricular injection of this compound has been shown to produce dose-dependent anxiolytic-like effects in mice. This effect is thought to be mediated through the activation of the GnRH system in the anterior hypothalamic area (AHA).

-

Memory and Cognition: PNX-14 has been implicated in learning and memory processes. Studies have shown that it can enhance memory and mitigate memory impairment in mouse models.

-

Neuroprotection: this compound exhibits neuroprotective properties. It has been shown to inhibit ischemia/reperfusion-induced cytotoxicity in microglia.

-

Pain and Sensory Transmission: this compound has been detected in dorsal root ganglion cells, suggesting a role in pain and sensory transmission.

Signaling Pathways

This compound elicits its diverse physiological effects by activating specific intracellular signaling cascades upon binding to its receptor, GPR173. The primary signaling pathways identified to date are the cAMP/PKA and ERK/MAPK pathways.

-

cAMP/PKA Pathway: In hypothalamic neurons and ovarian granulosa cells, PNX-14 binding to GPR173 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB, to regulate gene expression related to hormone secretion and follicular development.

-

ERK/MAPK Pathway: In some cell types, such as porcine luteal cells, this compound has been shown to activate the Extracellular signal-regulated kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is typically associated with cell proliferation and differentiation.

-

cAMP/Epac Pathway: In pancreatic beta-cells, the stimulatory effect of PNX-14 on insulin secretion is mediated through the cAMP-dependent activation of Epac (Exchange protein directly activated by cAMP).

Figure 1: Simplified signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vivo Effects of this compound Administration

| Species | Administration Route | Dose | Observed Effect | Reference |

| Rat (male) | Intracerebroventricular (i.c.v.) | 1.7 nmol | 72% increase in light phase food intake | |

| Rat (male) | Intracerebroventricular (i.c.v.) | 400 pmol | Significant increase in plasma testosterone and LH | |

| Mouse | Intracerebroventricular (i.c.v.) | 5, 10, 25, 50 nmol | Dose-dependent anxiolytic effects | |

| Rat | Intraperitoneal (i.p.) | 100 ng/g/day (PNX-20) | Reversal of elevated blood glucose and lipid levels in a gestational diabetes model | |

| Neonatal Chicken | Intracerebroventricular (i.c.v.) | 0.8, 1.6, 3.2 nmol | Dose-dependent increase in food consumption |

Table 2: In Vitro Effects of this compound

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| INS-1E insulin-producing cells | 1, 10, 100 nmol/l | Not specified | Increased insulin mRNA expression and cell proliferation | |

| Isolated rat pancreatic islets | 1, 10, 100 nmol/l | Not specified | Enhanced glucose-stimulated insulin secretion | |

| Porcine luteal cells | 1-1000 nM | 24 h | Increased progesterone and estradiol secretion | |

| mHypoA-GnRH/GFP neurons | 10, 100 nmol/L | 2 and 8 h | Increased GnRH mRNA levels | |

| mHypoA-Kiss/GFP-3 neurons | 100 nmol/L | 24 h | Upregulated Kiss1 mRNA expression |

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the physiological functions of this compound.

In Vivo Studies: Intracerebroventricular (i.c.v.) Injection in Rodents

This protocol is used to assess the central effects of this compound on behavior and hormone secretion.

-

Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Place the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole over the target brain region (e.g., lateral ventricle). Stereotaxic coordinates are determined based on a rodent brain atlas.

-

Implant a guide cannula and secure it with dental cement.

-

Allow the animal to recover for a specified period (e.g., one week).

-

-

Injection Procedure:

-

Gently restrain the conscious animal.

-

Insert an injection cannula connected to a microsyringe into the guide cannula.

-

Infuse a small volume (e.g., 1-5 µl) of this compound solution or vehicle control over a period of 1-2 minutes.

-

Leave the injector in place for an additional minute to allow for diffusion.

-

-

Behavioral Testing: Conduct behavioral tests (e.g., open field test, elevated plus maze) at a specified time after injection.

-

Hormone Measurement: Collect blood samples at various time points post-injection for hormone analysis by ELISA or RIA.

Figure 2: Workflow for intracerebroventricular injection studies.

In Vitro Studies: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to determine the effect of this compound on insulin secretion from pancreatic islets or insulin-producing cell lines.

-

Cell Culture:

-

Culture INS-1E cells or isolated primary pancreatic islets in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components).

-

Plate the cells in 24-well plates and allow them to adhere and grow to a desired confluency.

-

-

GSIS Protocol:

-

Pre-incubate the cells in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

-

Replace the pre-incubation buffer with fresh low-glucose KRB buffer with or without this compound at various concentrations and incubate for a specified time (e.g., 1 hour). Collect the supernatant for basal insulin measurement.

-

Replace the low-glucose buffer with a high-glucose KRB buffer (e.g., 16.7 mM glucose) with or without this compound and incubate for a specified time (e.g., 1 hour). Collect the supernatant for stimulated insulin measurement.

-

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA or RIA kit.

Measurement of this compound Levels: Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available ELISA kits are commonly used to quantify this compound concentrations in biological samples such as serum, plasma, and cell culture supernatants.

-

Principle: The assay is typically a sandwich ELISA. A microplate is pre-coated with a capture antibody specific for this compound. Samples and standards are added to the wells, and any PNX-14 present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of this compound in the sample.

-

General Protocol:

-

Prepare standards and samples.

-

Add standards and samples to the wells of the pre-coated microplate and incubate.

-

Wash the wells to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the substrate solution and incubate in the dark.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

-

Western Blotting for GPR173 and Signaling Proteins

Western blotting is used to detect and quantify the expression of GPR173 and the phosphorylation status of key signaling proteins like ERK.

-

Protein Extraction:

-

Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-GPR173, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

-

Figure 3: General workflow for Western blotting.

Future Directions and Therapeutic Potential

The multifaceted roles of this compound in reproduction, metabolism, and neuronal function highlight its potential as a therapeutic target for a range of conditions.

-

Infertility and Reproductive Disorders: Given its role in regulating the HPG axis, targeting the this compound/GPR173 system could offer novel therapeutic strategies for ovulatory disorders such as PCOS and other forms of infertility.

-

Metabolic Diseases: The ability of this compound to modulate insulin secretion and food intake suggests its potential in the treatment of type 2 diabetes and obesity.

-

Neurological and Psychiatric Disorders: The anxiolytic and neuroprotective effects of this compound make it an attractive candidate for the development of treatments for anxiety disorders and neurodegenerative diseases.

-

Inflammatory Conditions: The anti-inflammatory properties of this compound could be harnessed for the treatment of inflammatory diseases.

Further research is needed to fully elucidate the complex mechanisms of this compound action and to validate its therapeutic potential in preclinical and clinical studies. The development of selective GPR173 agonists and antagonists will be crucial for dissecting its physiological roles and for the development of targeted therapies.

Conclusion

This compound is a pleiotropic neuropeptide with profound effects on reproductive, metabolic, and neuronal systems. Its discovery has opened up new avenues of research into the intricate regulation of these physiological processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this fascinating molecule. The detailed experimental protocols and quantitative data summaries presented herein are intended to facilitate further investigation into the promising biology of this compound.

References

- 1. This compound stimulates proliferation and insulin secretion in insulin producing INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulation and physiological functions of phoenixin [frontiersin.org]

- 3. A systematic scoping review of the multifaceted role of phoenixin in metabolism: insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Phoenixin-14 in Reproductive Endocrinology: A Technical Guide

Introduction

Phoenixin-14 (PNX-14) is a recently identified neuropeptide that plays a significant role in the regulation of the reproductive axis. Discovered through a bioinformatics approach, phoenixin is a highly conserved peptide derived from the C-terminal cleavage of a larger precursor protein, the small integral membrane protein 20 (SMIM20). It exists in two primary bioactive isoforms, a 14-amino-acid peptide (PNX-14) and a 20-amino-acid peptide (PNX-20), which demonstrate similar biological activity. Initial studies identified phoenixin's crucial role in modulating the hypothalamic-pituitary-gonadal (HPG) axis, establishing it as a key peptide in reproductive physiology. This guide provides an in-depth overview of PNX-14's mechanism of action, its physiological roles based on quantitative data, and detailed experimental protocols for its study.

Core Mechanism of Action: The GPR173 Signaling Pathway

This compound exerts its biological effects by binding to the G protein-coupled receptor 173 (GPR173), also known as SREB3 (Superconserved Receptor Expressed in Brain 3). GPR173 is highly expressed in key areas of the brain that control reproduction, including the hypothalamus, as well as in the pituitary and gonads.

Upon binding of PNX-14, GPR173 primarily couples to a Gαs subunit, initiating a canonical downstream signaling cascade:

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase, which converts ATP into cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation: Activated PKA then phosphorylates the cAMP-response element-binding protein (CREB).

-

Gene Transcription: Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription. In the context of reproduction, this includes genes for Gonadotropin-Releasing Hormone (GnRH), the GnRH receptor (GnRH-R), and Kisspeptin (Kiss1).[1][2][3]

While direct binding affinity data such as the dissociation constant (Kd) for PNX-14 and GPR173 are not widely reported in the current literature, the functional relationship has been firmly established through siRNA knockdown experiments, where silencing GPR173 abolishes the physiological effects of PNX-14.[2]

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

PNX-14 is a potent modulator of the HPG axis, acting at multiple levels to influence reproductive hormone secretion and function. Its primary role is to enhance the sensitivity of the reproductive system to GnRH.

-

Hypothalamic Action: In the hypothalamus, PNX-14 stimulates the gene expression of both Kiss1 and GnRH in immortalized neuronal cell lines.[1] Kisspeptin is a critical upstream regulator of GnRH, suggesting PNX-14 can influence the very top of the reproductive cascade.

-

Pituitary Action: At the pituitary level, PNX-14 does not typically stimulate the release of Luteinizing Hormone (LH) on its own. Instead, it acts as a crucial "priming factor." It upregulates the expression of the GnRH receptor on gonadotrope cells, thereby potentiating GnRH-stimulated LH secretion. This sensitization is critical for generating the preovulatory LH surge required for ovulation.

-

Gonadal Action: Evidence also points to a direct role for PNX-14 at the gonadal level. In porcine granulosa cells, PNX-14 stimulates proliferation and estradiol (E2) secretion. In males, co-administration of PNX-14 with nesfatin-1 has been shown to increase testosterone levels.

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo, in vitro, and human studies.

Table 1: Circulating this compound Levels in Human Subjects

| Condition | Subject Group | PNX-14 Concentration (Mean ± SEM) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Healthy Control | Lean Women (BMI < 25) | 0.289 ± 0.046 ng/mL | Baseline level in healthy, normal-weight women. | |

| Lean Women (BMI < 25) | 2.04 ± 0.11 pg/mL | Note: Significant variation in reported baseline values between studies. | ||

| Polycystic Ovary Syndrome (PCOS) | All PCOS Patients | 0.515 ± 0.044 ng/mL | Significantly higher than healthy controls. | |

| Lean PCOS Women | 9.11 ± 2.09 pg/mL | ~4.5-fold higher than lean controls. | ||

| Obese PCOS Women | 27.4 ± 3.04 pg/mL | ~3-fold higher than lean PCOS patients; positively correlated with BMI, LH, and testosterone. |

| Pregnancy Outcome | Successful Pregnancy (Post-OS) | Higher (+17.4%) | Elevated PNX-14 levels after ovarian stimulation were a predictor of pregnancy. | |

Table 2: Summary of In Vitro Effects of this compound

| Cell Model | Species | PNX-14 Concentration | Duration | Measured Effect | Reference(s) |

|---|---|---|---|---|---|

| mHypoA-GnRH/GFP Neurons | Mouse | 100 nM | 2 hours | ~1.53-fold increase in GnRH Receptor mRNA expression. | |

| 100 nM | 8 hours | ~1.68-fold increase in GnRH Receptor mRNA expression. | |||

| mHypoA-Kiss/GFP-3 Neurons | Mouse | 100 nM | 24 hours | Upregulation of Kiss1 mRNA expression. | |

| Porcine Luteal Cells | Porcine | 1 - 1000 nM | 24 hours | Increased progesterone, estradiol, and PGE₂ secretion. | |

| Porcine Granulosa Cells | Porcine | 10 nM | 48 hours | Significant increase in Estradiol secretion (39.5 vs 19.1 pg/mL). | |

| 100 nM | 48 hours | 3.24-fold increase in CYP19A1 (Aromatase) mRNA. | |||

| 1 - 1000 nM | 24 - 72 hours | Stimulated cell proliferation. |

| Primary Pituitary Cells | Rat (Female) | 100 nM | 4 hours | Potentiated GnRH-stimulated LH release. | |

Table 3: Summary of In Vivo Effects of this compound

| Animal Model | Administration Route | Dose | Duration | Measured Effect | Reference(s) |

|---|---|---|---|---|---|

| Female Rats (Diestrus) | Intracerebroventricular (ICV) | 1 - 3 nmol | Single Dose | Dose-related increase in plasma LH, mimicking a preovulatory surge. | |

| Female Rats (Cycling) | ICV (siRNA for PNX) | N/A | Continuous | Delayed estrus by ~2.3 days; reduced pituitary GnRH-R expression. | |

| Male Rats | Intracerebroventricular (ICV) | 1.7 - 15 nmol/rat | Single Dose | Dose-dependent increase in light phase food intake. |

| Prepubertal Rats | Intraperitoneal (IP) | Not specified | N/A | Ameliorated testicular damage from torsion-detorsion. | |

Key Experimental Protocols

This section provides detailed methodologies for foundational experiments in this compound research.

Protocol 1: siRNA-Mediated Knockdown of GPR173 in Hypothalamic Neurons

This protocol describes the transient silencing of the Gpr173 gene in a cell line such as mHypoA-GnRH/GFP neurons to confirm that the effects of PNX-14 are receptor-dependent.

Materials:

-

mHypoA-GnRH/GFP cells

-

Culture Medium: DMEM with 10% FBS, 25 mM glucose, 1% Penicillin/Streptomycin

-

6-well tissue culture plates

-

siRNA: Pre-designed DsiRNA targeting mouse GPR173 (e.g., Integrated DNA Technology TriFECTa kit) and a non-targeting negative control siRNA.

-

Transfection Reagent (e.g., Dharmafect Transfection Reagent 3)

-

RNase-free water and microcentrifuge tubes

-

Opti-MEM or similar serum-free medium

Procedure:

-

Cell Plating: The day before transfection, seed mHypoA-GnRH/GFP cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

siRNA Preparation: a. On the day of transfection, prepare siRNA complexes. For each well, dilute 30 nM of GPR173 siRNA or control siRNA into serum-free medium. b. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 7.5 µL/well of Dharmafect 3 in serum-free medium). c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow complexes to form.

-

Transfection: a. Remove the culture medium from the cells and wash once with PBS. b. Add the siRNA-lipid complexes to each well. Add complete culture medium to achieve the final desired volume. c. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48 to 72 hours. 72 hours is often optimal for observing maximum protein knockdown.

-

Verification and Experimentation: a. After incubation, verify knockdown efficiency in a subset of wells via qRT-PCR or Western blot for GPR173. b. The remaining transfected cells are now ready for subsequent experiments, such as treatment with PNX-14 (as described in the workflow diagram) to assess changes in GnRH/GnRH-R expression or secretion.

Protocol 2: In Vivo Administration via Intracerebroventricular (ICV) Injection in Rodents

This protocol outlines the surgical implantation of a guide cannula for acute or chronic ICV administration of PNX-14 into the lateral ventricle of a rat or mouse.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., Isoflurane, Ketamine/Xylazine)

-

Surgical tools (scalpel, drill, forceps)

-

Guide cannula and dummy cannula

-

Injector cannula connected to a microinfusion pump

-

Dental cement and anchor screws

-

PNX-14 peptide dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

-

Animal Preparation: Anesthetize the animal and mount it securely in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.

-

Cannula Implantation: a. Make a midline incision on the scalp to expose the skull. b. Identify the bregma landmark. c. Using stereotaxic coordinates for the lateral ventricle (e.g., for a rat: AP: -0.8 mm, L: ±1.5 mm from bregma), drill a hole through the skull. Drill additional holes for anchor screws. d. Secure the anchor screws into the skull. e. Lower the guide cannula through the primary hole to the correct depth (e.g., for a rat: V: -3.5 to -4.0 mm from the skull surface). f. Apply dental cement to the skull, covering the screws and the base of the cannula to secure the implant. g. Insert a dummy cannula to keep the guide patent. Suture the incision and provide post-operative care, allowing several days for recovery.

-

PNX-14 Infusion: a. For injection, gently restrain the conscious animal (or lightly anesthetize if necessary). b. Remove the dummy cannula and insert the injector cannula, which should extend slightly beyond the guide cannula tip. c. Infuse the PNX-14 solution (e.g., 1.7 nmol in a 1-5 µL volume for a rat) at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using the microinfusion pump. d. After infusion, leave the injector in place for an additional 60 seconds to prevent backflow. e. Withdraw the injector and replace the dummy cannula.

-

Post-Infusion Analysis: At desired time points post-injection, collect blood samples for hormone analysis (e.g., LH, testosterone) or collect brain tissue for gene expression analysis.

Protocol 3: Porcine Granulosa & Luteal Cell Culture and Steroidogenesis Assay

This protocol describes the isolation of primary cells from porcine ovaries and their use in an in vitro assay to measure the effect of PNX-14 on hormone secretion.

Materials:

-

Fresh porcine ovaries from a local abattoir

-

Sterile saline with 1% penicillin-streptomycin

-

Culture Medium: M199 or DMEM/F12 with 10% FBS (for initial plating) and 1% FBS (for treatment)

-

Syringes and needles (18-20 gauge)

-

Collagenase type I

-

Trypan blue solution

-

96-well or 24-well culture plates

-

PNX-14 peptide

-

Hormone assay kits (e.g., Estradiol ELISA kit)

Procedure:

-

Cell Isolation (Granulosa Cells): a. Transport ovaries to the lab in warm, sterile saline. b. Using a syringe, aspirate the follicular fluid containing granulosa cells from medium-sized (4-6 mm) follicles. c. Centrifuge the fluid at 500 x g for 5 minutes. Discard the supernatant. d. Wash the cell pellet with culture medium and centrifuge again. Repeat 2-3 times. e. For luteal cells, corpora lutea are dissected, minced, and digested with collagenase before plating.

-

Cell Plating and Culture: a. Resuspend the final cell pellet in M199 with 10% FBS. b. Determine cell viability and concentration using a hemocytometer and trypan blue. Viability should be >85%. c. Plate the cells at a desired density (e.g., 6 x 10⁴ cells/well in a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

PNX-14 Treatment: a. After 24 hours, replace the medium with fresh medium containing 1% FBS. b. Add PNX-14 at various concentrations (e.g., 1, 10, 100, 1000 nM) to the appropriate wells. Include a vehicle-only control group. c. Incubate for the desired duration (e.g., 48 hours for steroidogenesis assays).

-

Hormone Secretion Analysis: a. Following incubation, carefully collect the culture medium from each well. b. Centrifuge the medium at 1000 x g for 10 minutes at 4°C to pellet any detached cells or debris. c. Collect the supernatant and store at -20°C until analysis. d. Measure the concentration of estradiol or progesterone in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. e. Normalize hormone concentrations to the cell number or total protein content per well if desired.

References

Phoenixin-14 and metabolic regulation

An In-Depth Technical Guide to Phoenixin-14 and Its Role in Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PNX-14) is a recently identified neuropeptide that has rapidly emerged as a significant modulator of various physiological processes, most notably in the realm of metabolic regulation. Derived from the cleavage of small integral membrane protein 20 (SMIM20), PNX-14 exerts its effects through the G protein-coupled receptor 173 (GPR173). Initial research focused on its reproductive functions, but a growing body of evidence now highlights its critical involvement in glucose homeostasis, adipogenesis, energy balance, and its therapeutic potential in metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD). This technical guide provides a comprehensive overview of the core mechanisms of PNX-14 action, detailed experimental protocols from key studies, quantitative data summaries, and visual representations of its signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: The PNX-14/GPR173 Signaling Axis

This compound is a 14-amino acid peptide that acts as a primary ligand for the G protein-coupled receptor 173 (GPR173), also known as Superconserved Receptor Expressed in Brain 3 (SREB3). This receptor is expressed in both central and peripheral tissues, including the hypothalamus, pituitary, pancreas, and adipose tissue, which aligns with the pleiotropic metabolic functions of PNX-14.[1][2]

Upon binding of PNX-14, GPR173 predominantly couples to the Gαs subunit of the heterotrimeric G protein complex. This activation initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main downstream effector pathways:

-

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from and activation of the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.

-

Exchange Protein Directly Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small GTPase Rap1. This activation triggers a separate cascade of cellular events, often related to cell adhesion, secretion, and differentiation.

The specific downstream effects of PNX-14 are context-dependent, relying on the differential expression and localization of PKA and Epac pathway components within various cell types.

Role in Glucose Homeostasis and Insulin Secretion

PNX-14 plays a direct and significant role in pancreatic β-cell function, positioning it as a key regulator of glucose metabolism.[3][4] Studies using the rat insulinoma cell line INS-1E and isolated primary rat pancreatic islets have demonstrated that PNX-14:

-

Stimulates Insulin Gene Expression: PNX-14 upregulates the transcription of the insulin gene.[3]

-

Enhances Glucose-Stimulated Insulin Secretion (GSIS): It potentiates the release of insulin from β-cells in the presence of high glucose.

-

Promotes β-Cell Proliferation: PNX-14 has been shown to increase the proliferation of insulin-producing cells.

Mechanistically, these effects are mediated by distinct downstream pathways. The potentiation of insulin secretion is primarily dependent on the cAMP/Epac signaling pathway, while the increase in insulin mRNA expression and cell proliferation is mediated through the ERK1/2 and AKT pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound stimulates differentiation of 3T3-L1 preadipocytes via cAMP/Epac-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 4. This compound stimulates proliferation and insulin secretion in insulin producing INS-1E cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoenixin-14 in the Central Nervous System: A Technical Guide for Researchers

Abstract

Phoenixin-14 (PNX-14) is a recently identified neuropeptide that has garnered significant attention for its pleiotropic roles within the central nervous system (CNS).[1][2] Initially characterized for its crucial involvement in reproductive function, emerging evidence has implicated PNX-14 in a diverse array of physiological processes, including the regulation of anxiety, feeding behavior, memory, and neuroinflammation.[1][2][3] This technical guide provides a comprehensive overview of PNX-14 expression in the CNS, intended for researchers, scientists, and professionals in drug development. It details the localization of PNX-14, its signaling pathways, and offers structured quantitative data on its expression. Furthermore, this guide furnishes detailed experimental protocols for the study of PNX-14 and presents visual diagrams of key pathways and workflows to facilitate a deeper understanding of its biological significance and therapeutic potential.

Introduction

Phoenixin is a peptide hormone cleaved from the C-terminus of the small integral membrane protein 20 (SMIM20). It exists in two primary isoforms, the 14-amino acid PNX-14 and the 20-amino acid PNX-20. While both isoforms are biologically active, their distribution varies, with PNX-20 being predominant in the hypothalamus and PNX-14 more abundant in the heart and spinal cord. The biological effects of Phoenixin are mediated through its interaction with the G protein-coupled receptor 173 (GPR173). This guide will focus on PNX-14 and its expression and function within the central nervous system.

Localization and Expression of this compound in the CNS

PNX-14 immunoreactivity has been identified in numerous regions of the central nervous system, highlighting its widespread influence on neuronal function.

Hypothalamic Expression

The hypothalamus exhibits the highest concentration of Phoenixin in the rat brain. Specific nuclei with notable PNX-14 expression include:

-

Paraventricular Nucleus (PVN)

-

Supraoptic Nucleus (SON)

-

Arcuate Nucleus (ARC)

-

Ventromedial Hypothalamus (VMH)

-

Anterior Hypothalamic Area (AHA)

-

Median Eminence

Extrahypothalamic Expression

Beyond the hypothalamus, PNX-14 has been detected in several other brain and spinal cord regions:

-

Amygdala

-

Nucleus of the Solitary Tract

-

Substantia Nigra Reticulata

-

Dorsal Motor Nucleus of the Vagus

-

Area Postrema

-

Spinal Cord (Dorsal Horn and Dorsal Root Ganglion)

-

Spinocerebellar Tract

Quantitative Data on this compound Expression

The following tables summarize the available quantitative data on PNX-14 expression in various tissues and conditions.

Table 1: Phoenixin Expression in Rat Tissues

| Tissue | Concentration (pg/g of tissue) | Predominant Isoform | Reference |

| Hypothalamus | 2851 | PNX-20 | |

| Heart | ~500 | PNX-14 |

Table 2: this compound Serum/Plasma Concentrations

| Species | Condition | Concentration | Reference |

| Human (Male) | Obese | 0.7 ng/mL | |

| Human (Female) | Normal Weight | 0.289 ± 0.046 ng/mL | |

| Human (Female) | Polycystic Ovary Syndrome (PCOS) | Elevated compared to controls | |

| Rat (Female) | Estrus Cycle | Fluctuates, highest during estrus |

This compound Signaling Pathway

PNX-14 exerts its cellular effects by binding to its cognate receptor, GPR173. This interaction initiates a downstream signaling cascade, primarily through the Gαs protein and the cAMP/PKA pathway. This signaling ultimately leads to the phosphorylation of the CREB transcription factor, which in turn modulates the expression of target genes, including those involved in reproductive function like the GnRH receptor.

Caption: this compound signaling pathway via GPR173.

Key Functions of this compound in the CNS

Regulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

PNX-14 is a critical regulator of the HPG axis, primarily by enhancing the sensitivity of pituitary cells to Gonadotropin-Releasing Hormone (GnRH). It upregulates the expression of the GnRH receptor, leading to increased luteinizing hormone (LH) release in response to GnRH stimulation. Knockdown of PNX in female rats has been shown to extend the estrous cycle, underscoring its importance in normal reproductive function.

Anxiolytic Effects

Central administration of PNX-14 has demonstrated dose-dependent anxiolytic effects in rodent models. This effect appears to be mediated through the GnRH system in the anterior hypothalamic area, as it can be attenuated by a GnRH receptor antagonist.

Modulation of Feeding Behavior

Intracerebroventricular (ICV) injection of PNX-14 has been shown to increase food intake, particularly during the light phase in rats. This suggests a role for PNX-14 in the central regulation of appetite and energy homeostasis.

Role in Memory and Cognition

PNX-14 has been implicated in memory processes. Studies have shown that ICV administration of PNX-14 can reverse memory impairment in models of dementia.

Experimental Protocols

The following are generalized protocols for key experiments used to study PNX-14 expression. Researchers should optimize these protocols for their specific experimental conditions and reagents.

Immunohistochemistry (IHC) for PNX-14 Detection

Objective: To visualize the localization of PNX-14 protein in brain tissue sections.

Methodology:

-

Tissue Preparation:

-

Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a sucrose/PBS solution (e.g., 30%) until it sinks.

-

Freeze the brain and section it using a cryostat at a thickness of 20-40 µm.

-

-

Immunostaining:

-

Mount sections on charged slides and allow them to air dry.

-

Wash sections with PBS.

-

Perform antigen retrieval if necessary (e.g., citrate buffer, pH 6.0, at 95-100°C for 10-20 minutes).

-

Permeabilize sections with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against PNX-14 (diluted in blocking solution) overnight at 4°C.

-

Wash sections three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Wash sections three times with PBS.

-

Counterstain with a nuclear stain like DAPI if desired.

-

Mount coverslips with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence or confocal microscope.

-

In Situ Hybridization (ISH) for Smim20 mRNA Detection

Objective: To detect the expression of the Smim20 gene, which encodes the PNX precursor protein, in brain tissue.

Methodology:

-

Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Smim20 mRNA sequence. A sense probe should be used as a negative control.

-

-

Tissue Preparation:

-

Prepare fresh-frozen brain sections (10-20 µm) using a cryostat and mount them on charged slides.

-

Fix sections with 4% PFA in PBS.

-

Treat with proteinase K to improve probe penetration.

-

Acetylate sections to reduce background signal.

-

-

Hybridization:

-

Pre-hybridize sections in hybridization buffer.

-

Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 60-65°C).

-

-

Post-Hybridization Washes:

-

Perform a series of stringent washes with SSC buffers and RNase A treatment to remove non-specifically bound probe.

-

-

Immunodetection:

-

Block sections with a blocking solution.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash sections to remove unbound antibody.

-

-

Signal Development:

-

Develop the colorimetric signal using NBT/BCIP substrate. . Imaging:

-

Dehydrate, clear, and coverslip the slides.

-

Image using a brightfield microscope.

-

Quantitative PCR (qPCR) for Smim20 mRNA Quantification

Objective: To quantify the relative expression levels of Smim20 mRNA in different brain regions or under different experimental conditions.

Methodology:

-

RNA Extraction:

-

Dissect the brain region of interest.

-

Homogenize the tissue and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for Smim20, and a SYBR Green or TaqMan master mix.

-

Include primers for a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Run the qPCR reaction in a real-time PCR machine.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Smim20 and the housekeeping gene.

-

Calculate the relative expression of Smim20 using the ΔΔCt method.

-

Experimental and Logical Workflows

The study of PNX-14 in the CNS typically follows a logical progression from initial characterization to functional analysis.

Caption: A typical experimental workflow for investigating PNX-14.

Conclusion

This compound is a neuropeptide with a significant and expanding role in the central nervous system. Its widespread distribution and involvement in critical physiological processes, from reproduction to behavior, make it a compelling target for future research and therapeutic development. This guide provides a foundational resource for scientists aiming to explore the multifaceted functions of PNX-14 in the CNS. The provided data, protocols, and diagrams are intended to facilitate the design and execution of robust and informative studies in this exciting field. Further investigation into the precise mechanisms of PNX-14 action and its interactions with other neuroendocrine systems will undoubtedly unveil new avenues for understanding and treating a range of neurological and psychiatric disorders.

References

- 1. Phoenixin: uncovering its receptor, signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Current state of phoenixin—the implications of the pleiotropic peptide in stress and its potential as a therapeutic target [frontiersin.org]

- 3. Regulation and physiological functions of phoenixin - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of the Phoenixin-14 Sequence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoenixin-14 (PNX-14) is a recently identified peptide hormone with pleiotropic effects on reproduction, metabolism, and behavior. Its high degree of evolutionary conservation across a wide range of vertebrate species suggests a fundamental and conserved physiological role, making it a compelling target for therapeutic development. This technical guide provides an in-depth analysis of the evolutionary conservation of the PNX-14 amino acid sequence, detailed experimental protocols for its study, and a review of its primary signaling pathways.

Data Presentation: Evolutionary Conservation of this compound

The amino acid sequence of this compound is remarkably conserved across vertebrate species. The 14-amino acid peptide, with a C-terminal amidation essential for its biological activity, is identical in numerous mammals and shows high similarity in other vertebrates.

| Species | Common Name | This compound Amino Acid Sequence |

| Homo sapiens | Human | DVQPPGLKVWSDPF-NH₂ |

| Mus musculus | Mouse | DVQPPGLKVWSDPF-NH₂ |

| Rattus norvegicus | Rat | DVQPPGLKVWSDPF-NH₂ |

| Bos taurus | Bovine (Cow) | DVQPPGLKVWSDPF-NH₂ |

| Sus scrofa | Pig | DVQPPGLKVWSDPF-NH₂ |

| Canis lupus familiaris | Dog | DVQPPGLKVWSDPF-NH₂ |

| Gallus gallus | Chicken | Highly Conserved |

| Danio rerio | Zebrafish | Highly Conserved |

Table 1: Amino Acid Sequence of this compound Across Various Vertebrate Species. The sequence is identical in all listed mammals[1][2][3][4]. High conservation is also reported in chicken and fish. The C-terminal "NH₂" indicates amidation.

Experimental Protocols

Analysis of Evolutionary Conservation

Objective: To compare the amino acid sequence of PNX-14 from different species to identify conserved regions.

Protocol using Clustal Omega:

-

Sequence Retrieval: Obtain the PNX-14 amino acid sequences from various species of interest from protein sequence databases such as NCBI GenPept or UniProt.

-

Input Sequences: Open the Clustal Omega web server or use a local installation. Paste the retrieved FASTA formatted sequences into the input window.

-

Set Parameters: Select "Protein" as the sequence type. The default alignment parameters are generally suitable for closely related sequences like PNX-14.

-

Run Alignment: Submit the job.

-

Analyze Results: The output will display the aligned sequences, with conserved residues highlighted. An asterisk (*) indicates identical residues, a colon (:) indicates strongly similar residues, and a period (.) indicates weakly similar residues.

Objective: To visualize the evolutionary relationships between the PNX-14 sequences from different species.

Protocol using MEGA (Molecular Evolutionary Genetics Analysis) Software:

-

Data Input: Open the MEGA software and import the aligned PNX-14 sequences in FASTA or MEGA format.

-

Select Phylogenetic Analysis: From the "Phylogeny" menu, choose the desired method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood).

-

Set Parameters:

-

Substitution Model: Select an appropriate amino acid substitution model (e.g., Jones-Taylor-Thornton (JTT) model).

-

Test of Phylogeny: Choose the "Bootstrap method" and set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology.

-

-

Compute: Run the analysis.

-

Visualize and Interpret Tree: The resulting phylogenetic tree will be displayed. The branch lengths represent the evolutionary distance, and the bootstrap values at the nodes indicate the confidence in the branching pattern.

Investigation of this compound Signaling Pathways

Objective: To determine if PNX-14 binding to its receptor, GPR173, leads to changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Protocol using cAMP-Glo™ Assay:

-

Cell Culture and Treatment:

-

Plate cells expressing GPR173 in a 96-well plate and culture overnight.

-

Induce the cells by treating with different concentrations of PNX-14 for a specified time. Include appropriate controls (e.g., vehicle, forskolin as a positive control).

-

-

Cell Lysis: Add cAMP-Glo™ Lysis Buffer to each well and incubate at room temperature to lyse the cells and release cAMP.

-

cAMP Detection:

-

Add the cAMP Detection Solution, which contains Protein Kinase A (PKA), to each well.

-

Incubate at room temperature. During this step, cAMP binds to the regulatory subunit of PKA, activating the catalytic subunit.

-

-

ATP Depletion: The activated PKA will hydrolyze ATP present in the detection solution.

-

Luminescence Measurement:

-

Add Kinase-Glo® Reagent to the wells. This reagent measures the amount of remaining ATP.

-

Measure the luminescence using a luminometer. The light signal is inversely proportional to the cAMP concentration.

-

Objective: To assess the phosphorylation of cAMP response element-binding protein (CREB) at Serine 133, a downstream event of the cAMP/PKA pathway.

Protocol using Western Blotting:

-

Cell Culture and Treatment:

-

Culture GPR173-expressing cells to near confluence.

-

Treat the cells with PNX-14 for various time points. Include a non-treated control.

-

-

Protein Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB, Ser133).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize the results, strip the membrane and re-probe with an antibody against total CREB.

-

Objective: To confirm that the observed signaling events are mediated by the GPR173 receptor.

Protocol:

-

siRNA Transfection:

-

Culture cells to an appropriate confluency for transfection.

-

Transfect the cells with siRNA specifically targeting GPR173 using a suitable transfection reagent. Include a non-targeting (scrambled) siRNA as a negative control.

-

-

Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of GPR173 expression.

-

Verification of Knockdown:

-

Assess the efficiency of GPR173 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting.